![molecular formula C21H18O B15063422 4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran CAS No. 62096-53-1](/img/structure/B15063422.png)
4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran is a chemical compound belonging to the indeno[2,1-B]pyran family This compound is characterized by its unique structure, which includes a fused indene and pyran ring system with methyl and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylbenzaldehyde with 2-methyl-1-indanone in the presence of a base, followed by cyclization to form the indeno[2,1-B]pyran structure. The reaction conditions often require a solvent such as ethanol or toluene and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid, leading to halogenated or nitrated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4,9-Dimethyl-2-phenylindeno[2,1-B]pyran
- 4,9-Dimethyl-2-naphthalen-2-ylindeno[2,1-B]pyran
- 4,9-Dimethyl-2-thiophen-2-ylindeno[2,1-B]pyran
Uniqueness
4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
62096-53-1 |
|---|---|
Fórmula molecular |
C21H18O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
4,9-dimethyl-2-(4-methylphenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C21H18O/c1-13-8-10-16(11-9-13)19-12-14(2)20-18-7-5-4-6-17(18)15(3)21(20)22-19/h4-12H,1-3H3 |
Clave InChI |
SAQNTTDBMWTLLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


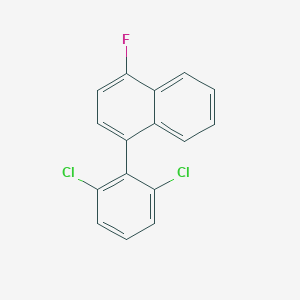
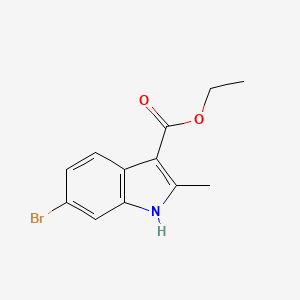
![4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-](/img/structure/B15063349.png)
![4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester](/img/structure/B15063356.png)
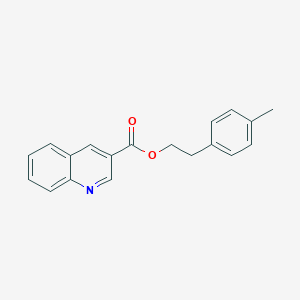
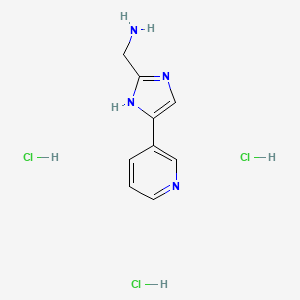

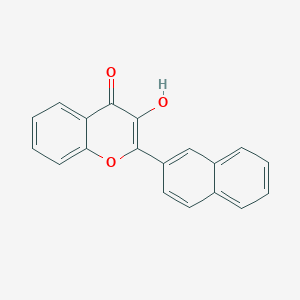

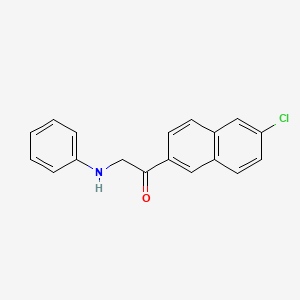


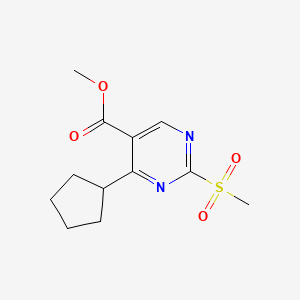
![8-Nitroindolo[1,2-b]isoquinoline-6,12-dione](/img/structure/B15063462.png)
